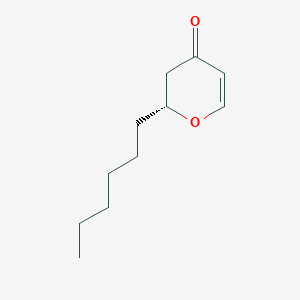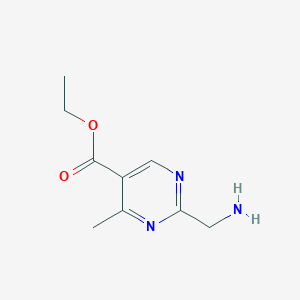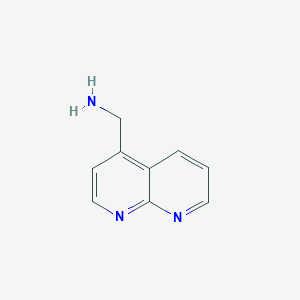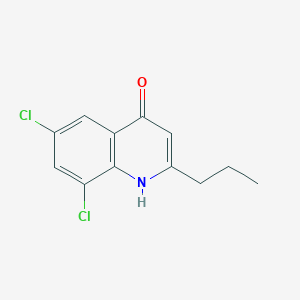![molecular formula C16H10ClN3O2 B12624454 1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- CAS No. 920019-79-0](/img/structure/B12624454.png)
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 1H-indazole core with a carboxylic acid group at the 3-position and a 1-[(4-chloro-2-cyanophenyl)methyl] substituent, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1H-indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-cyanobenzyl chloride and indazole-3-carboxylic acid.
Reaction Conditions: The key step involves the nucleophilic substitution of the 4-chloro-2-cyanobenzyl chloride with the indazole-3-carboxylic acid under basic conditions. Common bases used include potassium carbonate or sodium hydroxide.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and controlling reaction temperature and time.
Analyse Chemischer Reaktionen
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano positions, using reagents like amines or thiols.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- can be compared with other similar compounds:
Similar Compounds: Compounds such as 1H-indazole-3-carboxylic acid methyl ester, 5-bromo-1H-indazole-3-carbaldehyde, and N,N-dimethyl-1H-indazole-3-carboxamide share structural similarities.
Uniqueness: The presence of the 1-[(4-chloro-2-cyanophenyl)methyl] substituent distinguishes it from other indazole derivatives, potentially imparting unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
920019-79-0 |
|---|---|
Molekularformel |
C16H10ClN3O2 |
Molekulargewicht |
311.72 g/mol |
IUPAC-Name |
1-[(4-chloro-2-cyanophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClN3O2/c17-12-6-5-10(11(7-12)8-18)9-20-14-4-2-1-3-13(14)15(19-20)16(21)22/h1-7H,9H2,(H,21,22) |
InChI-Schlüssel |
KCQIECLVXKJPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)

![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)


![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)




![5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12624425.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12624439.png)
